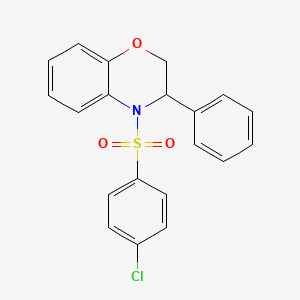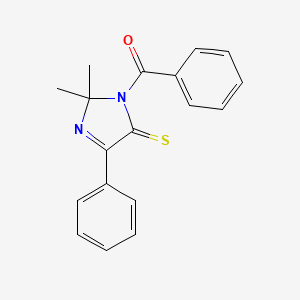
5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is a hybrid molecule that combines the structural features of pyrazole, toluene, and oxadiazole, making it a unique and versatile compound for various applications.
Aplicaciones Científicas De Investigación
Pharmacological Potential
The pharmacological exploration of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has been extensive. These compounds have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions . For instance, specific derivatives have demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This illustrates their versatile pharmacological profiles, potentially useful in the development of new therapeutic agents (Faheem, 2018).
Antimicrobial Applications
Novel derivatives of oxadiazoles have been synthesized and characterized for their antimicrobial efficacy against various strains of bacteria and fungi. Antimicrobial activity testing of these compounds has shown promising results against gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. This positions these compounds as potential candidates for addressing the growing concern of antibiotic resistance (Desai & Vaja, 2018).
Material Science and Electronics
In the realm of material science, oxadiazole derivatives have been investigated for their liquid crystalline properties and electronic applications . For example, studies on the effect of different terminal substituents on the liquid crystalline properties of synthesized 1,2,4-oxadiazole derivatives have revealed insights into the relationship between molecular structure and mesophase behavior. This knowledge is crucial for the development of advanced materials for electronic displays and other applications (Ali & Tomi, 2018). Additionally, oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), demonstrating their potential to improve the efficiency and performance of electronic devices (Shih et al., 2015).
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-6-5-9-14(10-12)17-20-18(23-22-17)15-11-19-21-16(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOUBERYFWRBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


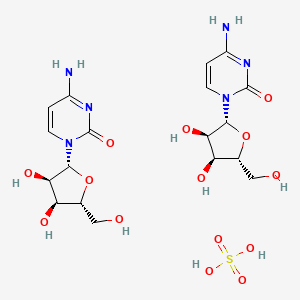
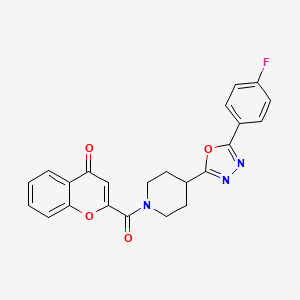
![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)
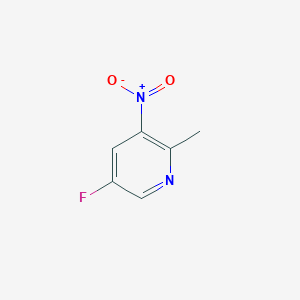
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)

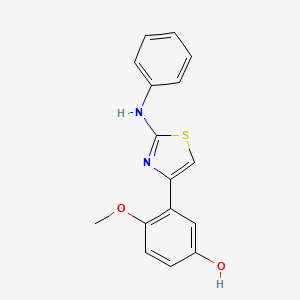
![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
